molecular formula C23H17ClN2O4 B2941882 3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide CAS No. 341966-11-8

3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide

Cat. No. B2941882
CAS RN: 341966-11-8
M. Wt: 420.85
InChI Key: IOXKPEWGZPWPOX-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds related to the specified chemical structure often involve intricate synthetic routes, focusing on heterocyclic chemistry. For example, studies on the synthesis of pyrazolo[3,4-b]pyridines and their derivatives highlight the complex interplay between different functional groups and the impact of substitution patterns on the molecule's properties (Quiroga et al., 1999). These synthetic routes are crucial for developing novel compounds with potential biological activities.

  • The structural characterization of these compounds, including X-ray diffraction studies, NMR, and molecular docking, provides insights into their conformation and potential interactions with biological targets. For instance, crystal structure analysis of related compounds reveals detailed information about their molecular geometry, hydrogen bonding patterns, and supramolecular arrangements, which are essential for understanding their reactivity and interaction mechanisms (Shi et al., 2010).

Potential Applications in Scientific Research

  • The synthesis and characterization of heterocyclic compounds, including pyrazoles, pyridines, and their derivatives, are of significant interest due to their wide range of biological activities. These compounds are explored for their potential applications in drug discovery, particularly as antimicrobial, anticancer, and anti-inflammatory agents (Flefel et al., 2018).

  • Molecular docking studies of similar compounds against various targets, such as enzymes and receptors, help in understanding their mechanism of action and optimizing their structures for enhanced activity. This approach is crucial for the rational design of new therapeutic agents (Wang et al., 2011).

  • The reactivity of these compounds with different nucleophiles and their ability to undergo various functionalization reactions make them versatile intermediates for the synthesis of a wide array of heterocyclic systems. These systems are investigated for their potential applications across different fields of chemistry and biology (El‐Shaaer et al., 2014).

properties

IUPAC Name

3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-13-8-14(2)10-17(9-13)26-7-6-20-18(22(26)28)12-19(23(29)30-20)25-21(27)15-4-3-5-16(24)11-15/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKPEWGZPWPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC3=C(C2=O)C=C(C(=O)O3)NC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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